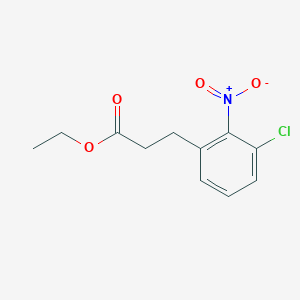

Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate

CAS No.:

Cat. No.: VC15743009

Molecular Formula: C11H12ClNO4

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClNO4 |

|---|---|

| Molecular Weight | 257.67 g/mol |

| IUPAC Name | ethyl 3-(3-chloro-2-nitrophenyl)propanoate |

| Standard InChI | InChI=1S/C11H12ClNO4/c1-2-17-10(14)7-6-8-4-3-5-9(12)11(8)13(15)16/h3-5H,2,6-7H2,1H3 |

| Standard InChI Key | DPSXXGIRGVRZDL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate consists of a propanoate ester backbone linked to a 3-chloro-2-nitrophenyl group. The nitro (-NO₂) and chloro (-Cl) substituents at the 2- and 3-positions of the benzene ring create significant electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity. The ester functional group (-COOEt) contributes to the compound’s hydrophobicity and influences its solubility in organic solvents.

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClNO₄ |

| Molecular Weight | 257.67 g/mol |

| IUPAC Name | ethyl 3-(3-chloro-2-nitrophenyl)propanoate |

| InChI | InChI=1S/C11H12ClNO4/c1-2-17-10(14)7-6-8-4-3-5-9(12)11(8)13(15)16/h3-5H,2,6-7H2,1H3 |

| InChIKey | DPSXXGIRGVRZDL- |

Comparative Analysis with Halogenated Analogs

Substituting the chloro group with bromo in related compounds (e.g., Ethyl 2-bromo-3-(3-nitrophenyl)propanoate) increases molecular weight (302.12 g/mol) and alters steric bulk, potentially affecting reaction kinetics and biological activity . The chloro derivative’s lower molecular weight may enhance diffusion rates in biological systems compared to bulkier halogens.

Synthesis Methodologies

Esterification Pathways

The synthesis typically involves esterification of 3-(3-Chloro-2-nitrophenyl)propanoic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC). Solvents such as dichloromethane or toluene are employed to stabilize intermediates and improve yield.

Reaction Scheme:

-

Acid Activation:

-

Nucleophilic Attack:

Optimization Parameters

-

Temperature: 60–80°C to balance reaction rate and byproduct formation.

-

Catalyst Loading: 5–10 mol% sulfuric acid achieves >80% conversion in 6–8 hours.

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) may accelerate reactions but complicate purification.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 1.25 (t, 3H, -OCH₂CH₃)

-

δ 4.15 (q, 2H, -OCH₂CH₃)

-

δ 2.85 (t, 2H, -CH₂COOEt)

-

δ 3.45 (t, 2H, -CH₂Ar)

-

δ 7.35–8.10 (m, 3H, aromatic).

¹³C NMR confirms the ester carbonyl at δ 170–175 ppm and nitro group deshielding effects on adjacent carbons.

Infrared (IR) Spectroscopy

-

Strong absorption at ~1740 cm⁻¹ (C=O stretch).

-

Peaks at 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches).

Comparative Reactivity of Halogenated Derivatives

Table 2: Substituent Effects on Reactivity

| Compound | Halogen | Molecular Weight (g/mol) | LogP |

|---|---|---|---|

| Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate | Cl | 257.67 | 2.8* |

| Ethyl 2-bromo-3-(3-nitrophenyl)propanoate | Br | 302.12 | 3.1 |

Bromo substitution increases lipophilicity (higher LogP), potentially enhancing blood-brain barrier permeability in drug candidates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume